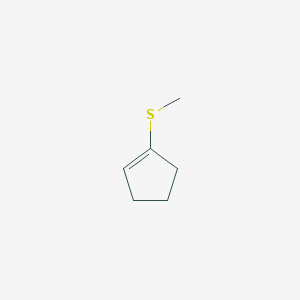
Cyclopentene, (methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentene, (methylthio)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentene with methylthiol (CH3SH) in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the use of organolithium reagents. Cyclopentene can be treated with a methylthiolating agent, such as methylthiol lithium (CH3SLi), to introduce the methylthio group onto the cyclopentene ring. This reaction requires low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of cyclopentene, (methylthio)-, often involves the catalytic hydrogenation of cyclopentadiene followed by methylthiolation. The hydrogenation step converts cyclopentadiene to cyclopentene, which is then reacted with methylthiol in the presence of a suitable catalyst to produce the final compound. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, (methylthio)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of cyclopentene, (methylthio)-, can yield cyclopentane derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclopentane derivatives
Substitution: Various substituted cyclopentene derivatives
Scientific Research Applications
Cyclopentene, (methylthio)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for designing molecules with improved pharmacokinetic properties.
Industry: Cyclopentene, (methylthio)-, is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of cyclopentene, (methylthio)-, involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, such as oxidation and substitution, which can modulate the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, (methylthio)-: Similar to cyclopentene, (methylthio)-, but lacks the double bond in the ring.
Cyclopentadiene: A precursor to cyclopentene, (methylthio)-, with two double bonds in the ring.
Cyclopentene: The parent compound without the methylthio group.
Uniqueness
Cyclopentene, (methylthio)-, is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions, making it valuable in synthetic chemistry and research applications.
Properties
CAS No. |
143558-78-5 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
1-methylsulfanylcyclopentene |
InChI |
InChI=1S/C6H10S/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3 |
InChI Key |
RJOUDONZIAHWBI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















